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molecular formula C16H16ClN3O3S B8565265 3-Chloro-4-(4-methyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide CAS No. 53298-14-9

3-Chloro-4-(4-methyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide

Cat. No. B8565265
M. Wt: 365.8 g/mol
InChI Key: NJWPBUCTYQFQRT-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide (3.5 g) was dissolved in ethanol (100 ml) and reacted with paraformaldehyde (0,7 g) as before to yield 1.8 g, m.p. 202°C
Name
2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH:8]([CH3:23])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=1[Cl:22])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:24]=O>C(O)C>[CH3:23][CH:8]1[N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:24][N:11]([C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[Cl:22])[C:9]1=[O:10]

Inputs

Step One
Name
2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide
Quantity
3.5 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C(C(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 1.8 g, m.p. 202°C

Outcomes

Product
Name
Type
Smiles
CC1C(N(CN1C1=CC=CC=C1)C1=C(C=C(C=C1)S(N)(=O)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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